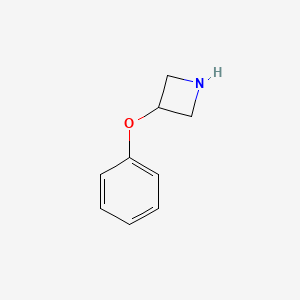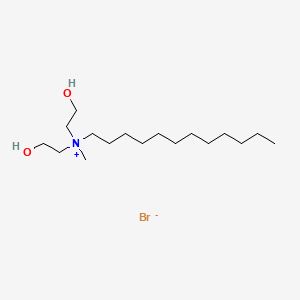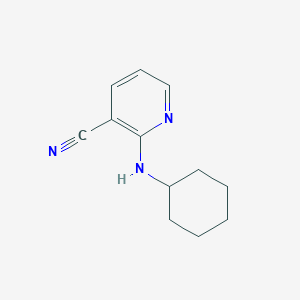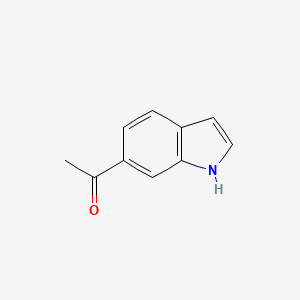
6-乙酰吲哚
描述
1-(1H-indol-6-yl)ethanone is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-indol-6-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-6-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多组分反应
吲哚,包括 6-乙酰吲哚,是用途最广泛、最常见的含氮杂环骨架之一,常用于合成各种有机化合物 . 由于其生物和药物活性,它们在杂环结构中非常重要 . 过去十年,由于通过引入多个稠合杂环骨架设计多环结构的可能性,吲哚衍生物的合成领域取得了相当大的进展 .
杂环化合物的合成
像 6-乙酰吲哚这样的吲哚类化合物已在多组分反应中用于合成各种杂环化合物 . 例如,在哌啶作为催化剂存在下,3-乙酰吲哚、芳香醛、氰基乙酸乙酯和乙酸铵的一锅多组分反应已被用于获得多种 6-吲哚基吡啶-3-碳腈衍生物 .
环加成反应
吲哚是一种普遍存在且结构通用的芳香族化合物,它已成为通过环加成反应合成多种杂环骨架的关键参与者 . 这些反应完全是原子经济的,因此被认为是绿色反应 . 基于吲哚的环加成反应具有巨大的合成潜力,因为它们可以快速获得结构多样的杂环,包括多环骨架和螺环体系 .
复杂且具有生物学意义的杂环化合物的构建
吲哚在构建复杂且具有生物学意义的杂环化合物方面发挥着关键作用 . 在这里,我们探讨了基于吲哚的环加成的化学,重点介绍了它们在合成各种杂环结构方面的合成用途,包括环庚并[b]吲哚、四氢咔唑、四氢吲哚并[3,2-c]喹啉和吲哚啉等 .
吲哚的 C2-官能化
吲哚的 C2-官能化是有机化学研究的一个重要领域 . 然而,在吲哚环的 C5 位具有吸电子基团的底物会抑制反应 . 有趣的是,1-乙酰吲哚和 3-乙酰吲哚在这种反应中未能生成产物 .
生物活性分子的合成
吲哚是一种芳香族杂环有机化合物,由一个苯环与一个吡咯环稠合而成,是天然产物、药物和生物活性分子中一种特权的结构基序 . 吲哚独特的芳香性和多样化的反应性吸引了合成化学家数十年的兴趣 .
作用机制
Target of Action
6-Acetylindole, also known as 1-(1H-indol-6-yl)ethanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Acetylindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The biosynthesis pathways reported in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some pathways interact with each other through common key genes to constitute a network of IAA biosynthesis . .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that 6-Acetylindole may induce a variety of molecular and cellular effects.
生化分析
Biochemical Properties
1-(1H-indol-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it suggests potential anti-inflammatory properties of 1-(1H-indol-6-yl)ethanone. Additionally, it binds to specific receptors in the body, influencing various signaling pathways and cellular processes.
Cellular Effects
1-(1H-indol-6-yl)ethanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, 1-(1H-indol-6-yl)ethanone suppresses the mRNA expression of androgen receptor (AR) and its target genes, which are crucial for the growth and survival of these cancer cells . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1-(1H-indol-6-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the bromodomain of CBP/EP300, inhibiting their activity and thereby affecting the transcription of genes involved in cancer progression . This inhibition leads to reduced expression of oncogenes and other cancer-related proteins, highlighting its potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-indol-6-yl)ethanone have been studied over time. It has been found to be relatively stable under inert atmosphere and at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 1-(1H-indol-6-yl)ethanone vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic activities without notable adverse effects . At higher doses, it may cause toxicity and other adverse effects, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(1H-indol-6-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect the metabolic flux and levels of metabolites, influencing its overall biological activity and efficacy.
Transport and Distribution
Within cells and tissues, 1-(1H-indol-6-yl)ethanone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-(1H-indol-6-yl)ethanone is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and nucleus, where it exerts its biological effects . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules and modulate cellular processes effectively.
属性
IUPAC Name |
1-(1H-indol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKLQSCKJWWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513132 | |
| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81223-73-6 | |
| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


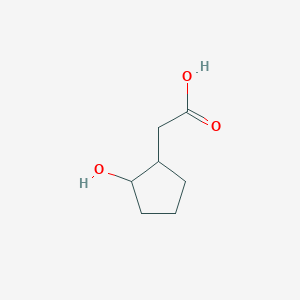
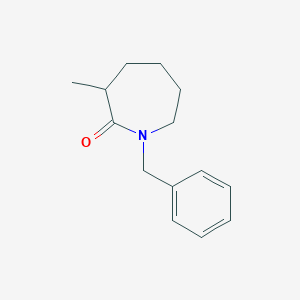
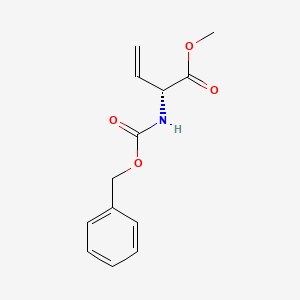

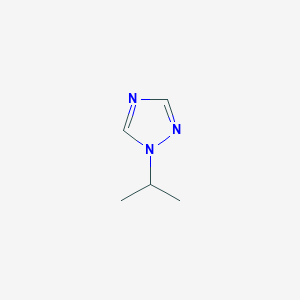
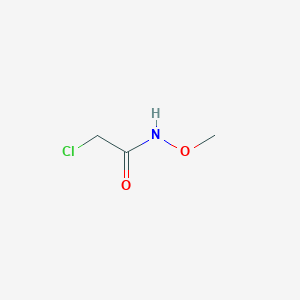
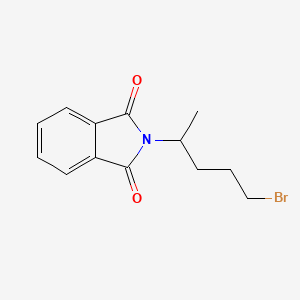
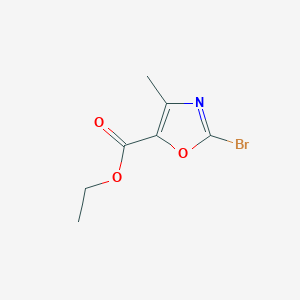
![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)

